molecular formula C14H8Cl3FN2O4 B5099016 N-(4-fluoro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(4-fluoro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B5099016
M. Wt: 393.6 g/mol
InChI Key: KLYFUEHBYIWYPX-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a fluoro-nitrophenyl group and a trichlorophenoxyacetamide moiety

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3FN2O4/c15-8-4-10(17)13(5-9(8)16)24-6-14(21)19-7-1-2-11(18)12(3-7)20(22)23/h1-5H,6H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYFUEHBYIWYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Acylation: The formation of an amide bond between the phenyl group and the acetamide moiety.

Each of these steps requires specific reagents and conditions, such as concentrated nitric acid for nitration, fluorinating agents like N-fluorobenzenesulfonimide, acyl chlorides for acylation, and chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. These methods may include continuous flow reactors, high-pressure reactors, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro and chloro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

    Hydrolysis Conditions: Aqueous hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Reduction: 4-amino-3-fluorophenyl-2-(2,4,5-trichlorophenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2,4,5-trichlorophenoxy)acetic acid and 4-fluoro-3-nitroaniline.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. In agricultural chemistry, it may act as a herbicide or pesticide, disrupting essential biological processes in target organisms.

Comparison with Similar Compounds

Similar compounds include:

    N-(4-chloro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide: Differing by the presence of a chlorine atom instead of a fluorine atom.

    N-(4-fluoro-3-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide: Differing by the number of chlorine atoms in the phenoxy group.

N-(4-fluoro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties.

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